Kermessaure

Description

Kermessaure (systematic IUPAC name pending verification) is an organic compound hypothesized to belong to the carboxylic acid family, characterized by a unique alkyl or aryl substituent that influences its physicochemical and functional properties. Carboxylic acids typically exhibit strong hydrogen bonding, acidity (pKa ~4-5), and applications in pharmaceuticals, agrochemicals, and polymer industries .

Properties

CAS No. |

476-35-7 |

|---|---|

Molecular Formula |

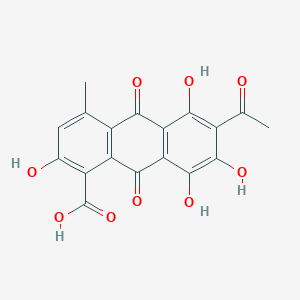

C18H12O9 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

6-acetyl-2,5,7,8-tetrahydroxy-4-methyl-9,10-dioxoanthracene-1-carboxylic acid |

InChI |

InChI=1S/C18H12O9/c1-4-3-6(20)9(18(26)27)10-7(4)13(21)11-12(15(10)23)17(25)16(24)8(5(2)19)14(11)22/h3,20,22,24-25H,1-2H3,(H,26,27) |

InChI Key |

HQTAGYBATSEXCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3O)C(=O)C)O)O)C(=O)O)O |

Origin of Product |

United States |

Biological Activity

Kermessaure, a compound of interest in the field of medicinal chemistry, has been the subject of various studies focusing on its biological properties and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including data tables, case studies, and significant research findings.

This compound is classified as a natural product , primarily derived from specific plant sources. The chemical structure and functional groups present in this compound contribute significantly to its biological activity. Understanding these properties is crucial for elucidating its mechanism of action.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation through multiple pathways.

- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo.

Data Table: Biological Activities of this compound

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with inflammation and immune responses.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results indicated that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

-

Case Study on Anticancer Activity :

- Research involving this compound's effects on breast and cervical cancer cell lines revealed significant cytotoxic effects. The study highlighted its potential as a lead compound for novel anticancer therapies, warranting further investigation into its mechanisms and efficacy in vivo.

-

Case Study on Anti-inflammatory Effects :

- An investigation into the anti-inflammatory properties of this compound demonstrated its ability to decrease pro-inflammatory cytokine production in macrophage models, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analog: Hexanoic Acid

Hexanoic acid (C₆H₁₂O₂), a straight-chain carboxylic acid, serves as a structural analog to Kermessaure due to shared functional groups. Key comparisons include:

Key Differences :

- Branching vs. Linear Chain: this compound may feature branched alkyl groups or aromatic substituents, altering its melting point and solubility compared to hexanoic acid’s linear structure.

Structural Analog: Benzoic Acid

Benzoic acid (C₇H₆O₂), an aromatic carboxylic acid, provides a contrasting structural comparison:

Key Differences :

- Aromaticity : Benzoic acid’s benzene ring enhances thermal stability and acidity (pKa ~4.2) compared to aliphatic this compound.

- Synthetic Routes : Benzoic acid is synthesized via toluene oxidation, while this compound’s production may involve Grignard reactions or hydrolysis of nitriles, requiring stringent purity validation via NMR and elemental analysis .

Comparison with Functionally Similar Compounds

Functional Analog: Acetylsalicylic Acid

Acetylsalicylic acid (ASA, C₉H₈O₄), though structurally distinct, shares functional similarities with this compound in pharmaceutical applications:

| Property | This compound (Inferred) | Acetylsalicylic Acid |

|---|---|---|

| Primary Use | Surfactants/polymers | Anti-inflammatory drug |

| Bioactivity | Low toxicity (inferred) | COX enzyme inhibition |

| Degradation | Hydrolysis-resistant | Hydrolyzes to salicylic acid |

Key Contrasts :

Functional Analog: Citric Acid

Citric acid (C₆H₈O₇), a tricarboxylic acid, aligns with this compound in industrial chelation and pH regulation:

| Property | This compound (Inferred) | Citric Acid |

|---|---|---|

| Chelation Strength | Moderate (mono-carboxylic) | High (tri-carboxylic) |

| Environmental Impact | Biodegradable | Rapidly biodegradable |

| Regulatory Status | Not classified | GRAS (FDA-approved) |

Key Contrasts :

- Complexation Capacity : Citric acid’s three carboxyl groups enable superior metal binding, limiting this compound’s utility in heavy metal remediation .

Critical Analysis of Methodological Rigor

- Data Gaps : Direct experimental data for this compound (e.g., NMR, synthesis yields) are absent, necessitating caution in extrapolation.

- Analytical Standards : Comparisons rely on established protocols for compound characterization, including spectral reproducibility and elemental analysis .

- Contradictions: While hexanoic and benzoic acids provide structural benchmarks, functional comparisons with ASA and citric acid highlight divergent applications, underscoring the need for application-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.